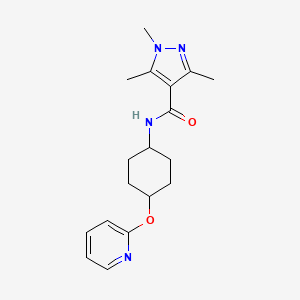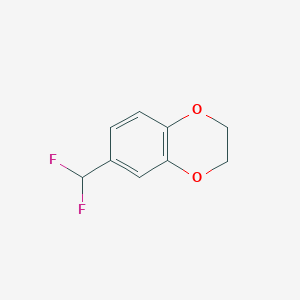
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its unique structural attributes
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common starting materials might include cyclohexyl derivatives and pyrazole precursors. One possible route involves the coupling of pyridin-2-yloxycyclohexane with trimethylpyrazole under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods: For industrial production, large-scale synthetic strategies would require optimization for yield and purity. This may involve the use of batch or continuous flow reactors, precise control of reaction temperatures, and the use of high-efficiency catalysts to reduce by-products and ensure consistency in production.
Chemical Reactions Analysis
Types of reactions it undergoes: 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common reagents and conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Typically involves nucleophilic reagents in the presence of base catalysts such as sodium hydroxide or potassium tert-butoxide.
Major products formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives including hydroxylated or halogenated products, which can further be functionalized for specific applications.
Scientific Research Applications
Chemistry:
As a precursor in the synthesis of more complex molecules.
As a ligand in coordination chemistry.
Biology and Medicine:
Potential bioactivity as a pharmaceutical compound or biological probe.
Used in the study of protein-ligand interactions.
Industry:
Application in the development of novel materials or as an intermediate in the synthesis of polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. The pyridin-2-yloxy group is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which can affect the binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
When compared to other compounds with similar pyrazole or cyclohexyl frameworks, 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide stands out due to the presence of multiple methyl groups and the pyridin-2-yloxy moiety, which collectively enhance its chemical reactivity and potential bioactivity. Similar compounds include:
1,3,5-trimethylpyrazole
Cyclohexylpyridine derivatives
Its uniqueness lies in the combination of these features, making it a versatile compound for various scientific investigations and applications.
Endlessly fascinating stuff, right? What else would you like to dig into?
Properties
IUPAC Name |
1,3,5-trimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAFXYKYQUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2470996.png)
![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2470999.png)




![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)

![ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)
